molecular formula C14H10O6Pb B7802739 2-hydroxybenzoate;lead(2+)

2-hydroxybenzoate;lead(2+)

Cat. No.: B7802739
M. Wt: 481 g/mol
InChI Key: CNVULGHYDPMIHD-UHFFFAOYSA-L
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Description

2-Hydroxybenzoate;lead(2+), commonly referred to as lead(II) salicylate, is a coordination compound formed by the interaction of lead(II) cations with salicylate anions (2-hydroxybenzoate). Salicylate ligands possess a hydroxyl (-OH) and a carboxylate (-COO⁻) group, enabling diverse coordination modes with metal ions. Lead(II) salicylate is structurally characterized by its ability to form polymeric networks due to lead’s +2 oxidation state and its preference for hemidirected or holodirected geometries, depending on ligand arrangement .

These compounds are typically viscous, dense (e.g., 1.56 g/cm³ for lead(II) 2-ethylhexanoate), and exhibit low solubility in water due to the hydrophobic alkyl chains and strong metal-carboxylate bonds . Lead(II) salicylate is expected to share similar properties, including thermal stability and applications in catalysis or polymer stabilization, though its aromatic ring may enhance UV absorption capabilities compared to aliphatic analogs.

Properties

IUPAC Name

2-hydroxybenzoate;lead(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6O3.Pb/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVULGHYDPMIHD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-hydroxybenzoate;lead(2+) involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins to form inclusion complexes. The process involves the formation of host inclusion in the non-polar cavity of cyclodextrins, which enhances the physical, chemical, and biological characteristics of the compound .

Industrial Production Methods

Industrial production methods for 2-hydroxybenzoate;lead(2+) are designed to optimize yield and purity. These methods often involve advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxybenzoate;lead(2+) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield alcohols or hydrocarbons.

Scientific Research Applications

2-hydroxybenzoate;lead(2+) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-hydroxybenzoate;lead(2+) involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Properties of Lead(II) Salicylate and Analogous Compounds

Compound CAS # Molecular Formula Functional Groups Coordination Mode Key Applications
Lead(II) salicylate Not provided Pb(C₇H₅O₃)₂ -OH, -COO⁻ Polymeric networks Catalysis, UV stabilizers
Lead(II) 2-ethylhexanoate 301-08-6 Pb(C₈H₁₅O₂)₂ -COO⁻ (aliphatic) Monodentate/bidentate PVC stabilizers, catalysts
Copper(II) 2-hydroxy-4-oxyacetate-benzoate Not provided Cu(C₉H₇O₆) -OH, -COO⁻, -OCH₂COO⁻ Extended 3D networks Photoluminescent materials
Methyl 2-hydroxybenzoate 119-36-8 C₈H₈O₃ -OH, -COOCH₃ N/A (ester) Pharmaceuticals, cosmetics

Key Observations:

  • Coordination Chemistry : Lead(II) salicylate likely forms polymeric structures akin to copper(II) complexes (e.g., ’s Cu(II) compound), but lead’s larger ionic radius and lower electronegativity favor weaker directional bonds compared to transition metals like copper .
  • Functional Groups: Unlike methyl 2-hydroxybenzoate (an ester with -COOCH₃), lead(II) salicylate’s carboxylate group (-COO⁻) enables ionic bonding, enhancing thermal stability but reducing solubility in nonpolar solvents .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Solubility in Water Density (g/cm³) Thermal Stability Toxicity Profile
Lead(II) salicylate Low ~1.6 (estimated) High High (Pb²⁺ toxicity)
Lead(II) 2-ethylhexanoate Insoluble 1.56 Moderate High (Pb²⁺)
Methyl 2-hydroxybenzoate Slightly soluble 1.17 Low Low (topical use safe)

Analysis:

  • Solubility: Lead(II) salicylate’s aromatic ring may slightly improve solubility in polar organic solvents compared to aliphatic lead carboxylates like lead(II) 2-ethylhexanoate, but both are insoluble in water due to hydrophobic interactions .
  • Toxicity : Lead compounds universally exhibit high toxicity (e.g., neurotoxic effects), contrasting sharply with methyl salicylate, which is FDA-approved for topical applications .

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